molecular formula C6H5BrINO B1528397 6-Bromo-3-iodo-2-methoxypyridine CAS No. 1310949-37-1

6-Bromo-3-iodo-2-methoxypyridine

Cat. No.: B1528397
CAS No.: 1310949-37-1
M. Wt: 313.92 g/mol
InChI Key: HWJFSHNCSMFYDB-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-2-methoxypyridine is an organic compound with the molecular formula C6H5BrINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to the pyridine ring. It is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-2-methoxypyridine typically involves halogenation reactions. One common method is the sequential bromination and iodination of 2-methoxypyridine. The process begins with the bromination of 2-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting 6-bromo-2-methoxypyridine is then subjected to iodination using iodine or an iodinating agent like iodine monochloride (ICl) under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-2-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Oxidation and Reduction Products: Altered pyridine derivatives with different functional groups.

Scientific Research Applications

6-Bromo-3-iodo-2-methoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-2-methoxypyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates nucleophilic attack and other reaction pathways. The methoxy group also contributes to the compound’s reactivity by donating electron density to the ring, influencing the overall electronic structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-iodo-3-methoxypyridine
  • 2-Bromo-6-methoxypyridine
  • 3-Iodo-2-methoxypyridine

Uniqueness

6-Bromo-3-iodo-2-methoxypyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which provides distinct reactivity patterns compared to compounds with only one halogen. This dual halogenation allows for more versatile synthetic applications and the formation of a wider range of derivatives .

Biological Activity

6-Bromo-3-iodo-2-methoxypyridine is a halogenated pyridine derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of both bromine and iodine atoms, which may enhance its reactivity and interaction with biological macromolecules. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves halogenation reactions, which can be achieved through various methods including electrophilic aromatic substitution. The compound can be synthesized from simpler pyridine derivatives using brominating and iodinating agents under controlled conditions to ensure high purity and yield.

The halogenated nature of this compound allows it to interact with various biological targets, including enzymes and receptors. The specific positioning of the bromine and iodine atoms on the pyridine ring is believed to facilitate unique binding interactions that may lead to altered biological responses. Research indicates that compounds with similar structures can influence cellular pathways related to disease processes, including cancer and metabolic disorders .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance, studies have shown that derivatives of pyridine compounds exhibit variable degrees of toxicity against human cancer cell lines such as HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast). These studies suggest that this compound may possess significant anticancer properties, with IC50 values indicating potent activity in certain concentrations .

Table 1: Summary of Cytotoxicity Results

CompoundCell LineIC50 (µM)Activity Level
This compoundHepG2<100High
DU145<100Moderate
MDA-MB-231<100High

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery.
  • Enzyme Inhibition : Research indicated that halogenated pyridines can act as enzyme inhibitors, potentially modulating pathways involved in metabolic disorders. The specific interactions with nicotinamide phosphoribosyltransferase (NAMPT) were noted, which is crucial for NAD+ biosynthesis .
  • Pharmacokinetic Profiling : In vivo studies have shown favorable pharmacokinetic properties for related compounds, suggesting that this compound may also exhibit good absorption and distribution characteristics in biological systems .

Q & A

Q. Basic: What synthetic strategies are effective for preparing 6-bromo-3-iodo-2-methoxypyridine?

Answer :

  • Halogenation Sequence : Sequential halogenation is often required. For example, bromination of 3-iodo-2-methoxypyridine using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves regioselective bromination at the 6-position .
  • Key Conditions :
    • Use anhydrous solvents to avoid hydrolysis of the methoxy group.
    • Monitor reaction progress via TLC or HPLC to prevent over-halogenation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

Q. Basic: How can researchers confirm the structure and purity of this compound?

Answer :

  • Analytical Techniques :

    Method Key Peaks/Features Reference
    1H NMR δ 8.15 (H-4, d), δ 6.85 (H-5, d), δ 3.95 (OCH3, s)
    13C NMR δ 152.1 (C-2), 138.5 (C-6), 56.2 (OCH3)
    HRMS [M+H]+: Calculated 328.82 (C6H5BrINO)
  • Purity Check : HPLC with a C18 column (acetonitrile/water mobile phase) confirms >98% purity .

Q. Advanced: How does the steric and electronic environment influence regioselectivity in halogenation reactions?

Answer :

  • Electronic Effects : The methoxy group at C-2 is electron-donating, directing electrophilic substitution (e.g., bromination) to the para position (C-6) rather than meta (C-4) .
  • Steric Hindrance : Bulky iodine at C-3 may reduce reactivity at adjacent positions, favoring bromination at C-6 over C-4. Computational modeling (DFT) can predict reactivity trends .
  • Case Study : In 5-bromo-3-iodo-2-methoxypyridine, bromination at C-5 occurs due to the ortho-directing effect of the methoxy group, highlighting positional sensitivity .

Q. Advanced: What challenges arise in Suzuki-Miyaura cross-coupling reactions with this compound?

Answer :

  • Reactivity Issues :
    • The iodine substituent may undergo unintended Stille or Ullmann coupling. Use Pd(PPh3)4 and K2CO3 in THF/water (3:1) at 80°C to favor Suzuki coupling at bromine .
    • Competing dehalogenation: Additives like tetrabutylammonium bromide (TBAB) stabilize Pd intermediates, suppressing side reactions .
  • Yield Optimization : Pre-activation of the boronic acid with NaOtBu improves coupling efficiency (yields up to 85%) .

Q. Advanced: How does solvent polarity affect the stability of this compound?

Answer :

  • Degradation Pathways :

    Solvent Stability (25°C) Key Observations
    DMSO<48 hoursMethoxy group hydrolysis at elevated temps
    DCM>1 monthStable under inert atmosphere
    Ethanol2 weeksSlow dehalogenation observed via LC-MS
  • Recommendation : Store in anhydrous DCM or acetonitrile at -20°C with molecular sieves .

Q. Methodological: What strategies optimize reaction yields in nucleophilic aromatic substitution (SNAr)?

Answer :

  • Reagent Selection :
    • Use KOtBu/DMF for methoxy group displacement with amines (e.g., morpholine), achieving 70–80% yields .
    • Microwave-assisted heating (120°C, 30 min) accelerates SNAr by 3x compared to conventional methods .
  • Byproduct Mitigation : Add scavengers like molecular sieves to trap HI generated during substitution .

Q. Advanced: How can computational tools predict biological interactions of this compound?

Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) identifies potential binding modes via halogen bonds (C-I⋯O interactions) .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (LogP = 2.1) and CYP450 inhibition risk .

Q. Methodological: What are effective protocols for large-scale synthesis?

Answer :

  • Flow Chemistry : Continuous flow reactors enhance scalability and safety. For bromination:

    • Residence time: 20 min, 0°C, 90% conversion .
    • In-line quenching with Na2S2O3 removes excess bromine .
  • Cost Analysis :

    Scale Yield Cost per gram
    Lab (5 g)65%$220
    Pilot (1 kg)78%$45

Q. Advanced: How do substituent positions influence photostability?

Answer :

  • UV-Vis Studies : The iodine atom at C-3 increases UV absorption at 290 nm, accelerating photodegradation. Methoxy groups at C-2 reduce this effect by 30% compared to unsubstituted analogs .
  • Stabilizers : Add 1% w/v ascorbic acid to solutions to scavenge free radicals, extending half-life under UV light from 2 to 8 hours .

Q. Advanced: What are the limitations of current synthetic methods, and how can they be addressed?

Answer :

  • Key Limitations :
    • Low regioselectivity in dihalogenation (e.g., bromine vs. iodine competition).
    • Pd-catalyzed side reactions with iodine substituents.
  • Innovations :
    • Use directing groups (e.g., -Bpin) to control halogen placement .
    • Switch to Ni-catalyzed cross-coupling to minimize dehalogenation .

Properties

IUPAC Name

6-bromo-3-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJFSHNCSMFYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (5.44 g) in water (15 mL) was added dropwise to a suspension of 6-bromo-2-methoxypyridin-3-amine (16.0 g) in concentrated hydrochloric acid (130 mL) and water (175 mL) at an internal temperature of 5° C. or less, and the mixture was stirred as such for 20 minutes. This suspension was added dropwise to a solution of potassium iodide (39.2 g) in water (760 mL) at an internal temperature of 5° C. or less. The mixture was brought to room temperature and then stirred at 60° C. for two hours. The reaction solution was brought to room temperature and then extracted with ethyl acetate. The organic layer was washed with a saturated sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate and filtered, after which the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=95:5→85:15) to give 6-bromo-3-iodo-2-methoxypyridine as a pale orange powder (21.1 g).
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step Two
Name
Quantity
760 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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